![molecular formula C19H18FN3O3S B2690673 N-(2,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide CAS No. 688337-00-0](/img/structure/B2690673.png)
N-(2,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide, also known as FGIN-1-27, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of imidazoline compounds that have been shown to have a wide range of pharmacological activities.
Applications De Recherche Scientifique
Radioligand Development for PET Imaging
Compounds like 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, labeled with ^18F, have been developed for potential use in PET imaging to study histamine H3 receptors, which are involved in various neurological and psychiatric disorders. The synthesis of such radioligands involves complex organic reactions, leading to products with high radiochemical purity and specific activity. This indicates that compounds with imidazole and fluorophenyl groups could be explored for developing novel imaging agents in clinical studies (Iwata et al., 2000).
Antimicrobial and Antioxidant Properties
Derivatives like 4,5-dihydro-1,3,4-oxadiazole-2-thiones have shown promising antimicrobial and antioxidant activities, highlighting the potential of incorporating specific functional groups to enhance biological activity. These compounds have been evaluated for their effectiveness against bacteria such as Staphylococcus aureus, with some showing significant antibacterial and potent antioxidant activities (Karanth et al., 2019).
Enzyme Inhibition for Therapeutic Applications
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have been explored as inhibitors of kidney-type glutaminase, highlighting the therapeutic potential of sulfanylacetamides in cancer treatment. The structural modifications in these compounds have led to analogs with improved solubility and bioactivity, pointing towards the utility of such derivatives in drug discovery and development (Shukla et al., 2012).
Carbonic Anhydrase Inhibition
Polymethoxylated-pyrazoline benzene sulfonamides have been synthesized and investigated for their inhibitory effects on carbonic anhydrase isoenzymes, demonstrating the potential of imidazole and sulfonamide derivatives in the design of inhibitors with therapeutic applications. These compounds have shown superior inhibitory activity compared to reference compounds, suggesting that modifications on the imidazole ring can significantly impact biological activity (Kucukoglu et al., 2016).
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-25-15-7-8-17(26-2)16(11-15)22-18(24)12-27-19-21-9-10-23(19)14-5-3-13(20)4-6-14/h3-11H,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJZURVSJAVAFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.